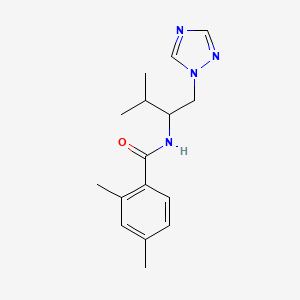![molecular formula C23H19ClN4O2 B2596804 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1260946-15-3](/img/structure/B2596804.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, a pyrrole ring, and a dihydroquinoline ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined experimentally. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Antibacterial Activity
A novel series of compounds, including 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones, have been synthesized and demonstrated to possess potential antibacterial activity against various bacterial strains. The antibacterial efficacy of these compounds suggests their potential application in the development of new antibacterial agents. This opens avenues for further research into their mechanisms of action and potential therapeutic applications (Joshi, Mandhane, Chate, & Gill, 2011).
Antimicrobial Evaluation of Oxadiazoles
Another study focused on the synthesis of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and their subsequent evaluation for antimicrobial activity. The findings highlighted that certain derivatives exhibited significant activity against strains of S. aureus and P. aeruginosa, indicating the potential of these compounds in antimicrobial treatments. This research contributes to the ongoing search for new and effective antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity have highlighted compounds with promising activity against Mycobacterium tuberculosis H37Rv. The study also assessed the cytotoxic effects of these compounds, revealing minimal toxicity against mouse fibroblast cell lines. This research underscores the potential of these derivatives in antituberculosis therapy, with a favorable safety profile (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Synthesis of Heterocycles for Biological Studies
Research into the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide has led to the creation of compounds with potential biological significance. Some derivatives showed blue fluorescence and remarkable cytotoxic activity against various cancer cell lines in preliminary assays. This study contributes to the field of medicinal chemistry by providing new compounds for further exploration in cancer research (Guggilapu, Prajapti, Nagarsenkar, Lalita, Vegi, & Babu, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-18-9-3-7-17(14-18)22-25-23(30-26-22)20-11-5-12-27(20)15-21(29)28-13-4-8-16-6-1-2-10-19(16)28/h1-3,5-7,9-12,14H,4,8,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQNYPQFLLXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)
![2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2596725.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)

amino}acetamide](/img/structure/B2596733.png)
amino}acetamide](/img/structure/B2596734.png)

![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)


![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)